molecular formula C6H9ClN2O2 B6163609 methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride CAS No. 2365419-20-9

methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride

Cat. No.: B6163609
CAS No.: 2365419-20-9
M. Wt: 176.6
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Description

Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride is a pyrazole-derived organic compound featuring an ester-functionalized acetate moiety and a hydrochloride salt. Its molecular formula is C₆H₉ClN₂O₂ (molecular weight: ~176.5 g/mol). The pyrazole ring at position 4 is unsubstituted (H), while the acetate chain contains a methyl ester group. This compound is of interest in pharmaceutical and agrochemical research due to pyrazole's role as a bioisostere for heterocyclic scaffolds in drug design. The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic intermediates or bioactive molecule development.

Properties

CAS No.

2365419-20-9

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride typically involves the reaction of 1H-pyrazole-4-carboxylic acid with methanol in the presence of a suitable catalyst to form methyl 2-(1H-pyrazol-4-yl)acetate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetate ester group undergoes nucleophilic substitution under basic conditions. For example, in the presence of potassium carbonate (K₂CO₃), the compound reacts with brominated aromatic systems to form ether-linked derivatives. This is analogous to reactions observed in structurally related pyrazole esters :

Reaction TypeReagents/ConditionsProduct FormedYieldSource
Alkoxy substitutionK₂CO₃, acetone, 60–80°C4-({[1-aryl-1H-pyrazol-3-yl]oxy}methyl) derivatives80–86%

Mechanistic Insight : The reaction proceeds via deprotonation of the hydroxyl group on the pyrazole ring, followed by nucleophilic attack on the brominated aromatic compound. Steric and electronic effects of substituents on the aryl group influence reaction efficiency .

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:

ConditionReagentsProductNotes
Acidic hydrolysisHCl (aqueous), Δ2-(1H-pyrazol-4-yl)acetic acidRequires prolonged heating
Basic hydrolysisNaOH, H₂O/EtOHSodium 2-(1H-pyrazol-4-yl)acetateFaster than acidic route

The hydrochloride salt form enhances solubility in polar solvents, facilitating hydrolysis. This reaction is critical for generating bioactive carboxylic acid derivatives .

Cyclization Reactions

The pyrazole ring participates in cyclization with electrophilic reagents. For instance, treatment with hydrazine derivatives yields fused heterocycles:

Starting MaterialReagentsProductApplication
Methyl 2-(1H-pyrazol-4-yl)acetateHydrazine hydrate, EtOHPyrazolo[1,5-a]pyrimidineAntifungal agents

Case Study : Cyclization with hydrazine produces triazolopyridines, which exhibit fungicidal activity by inhibiting fungal cytochrome P450 enzymes .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution, particularly at the 3- and 5-positions, due to electron-rich nitrogen atoms:

ElectrophileConditionsMajor ProductRegioselectivity
Nitronium ion (HNO₃)H₂SO₄, 0–5°C3-Nitro-pyrazole derivativeDirected by ring topology
Sulfur trioxideFuming H₂SO₄, 100°CPyrazole sulfonic acidPara to nitrogen atoms

Substituents on the pyrazole ring modulate reactivity. For example, electron-withdrawing groups reduce electrophilic attack rates .

Reductive Amination

The ester group can be converted to an amide via reductive amination:

ReagentsConditionsProductYield
NH₃, H₂, Raney NiEthanol, 50°C2-(1H-pyrazol-4-yl)acetamide65–70%

This pathway is utilized to generate intermediates for pharmaceuticals targeting kinase inhibition .

Key Structural and Reactivity Comparisons

DerivativeKey FeatureReactivity Difference
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetateAmino group at C4Enhanced nucleophilicity
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetateBromine at C4Halogen-directed cross-coupling

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6H8_8N2_2O2_2- HCl
  • Molecular Weight : 176.60 g/mol
  • CAS Number : 2365419-20-9

The compound features a pyrazole ring, known for its ability to interact with various biological molecules, making it a versatile building block in chemical synthesis.

Medicinal Chemistry

Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride is utilized in the development of new pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or target specificity.

Case Study : Research has shown that derivatives of this compound exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways .

Biochemical Assays

The compound serves as a substrate or inhibitor in biochemical assays to study enzyme kinetics and mechanisms. Its interaction with enzymes can provide insights into metabolic pathways.

Example : In studies involving hydrolases, this compound has been shown to modulate enzyme activity, influencing cellular signaling processes.

Synthesis of Heterocyclic Compounds

It acts as a key intermediate in synthesizing other heterocyclic compounds. The pyrazole moiety is particularly valuable in creating compounds with diverse biological activities.

Synthesis Pathway :
The compound can be synthesized through the reaction of 4-amino-1H-pyrazole with methyl chloroacetate under basic conditions, leading to various derivatives that can be explored for their chemical properties and biological activities .

Comparative Analysis with Related Compounds

Compound NameStructureKey Applications
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetateStructureAnti-inflammatory agents
1-Methyl-1H-pyrazol-4-amineStructureBuilding block for pharmaceuticals
4-Amino-1-methylpyrazoleStructureEnzyme inhibitors

This table highlights the structural differences and applications of related compounds, emphasizing the unique properties of this compound.

Mechanism of Action

The mechanism of action of methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Pyrazole Substituent Acetate Chain Functional Group
This compound N/A C₆H₉ClN₂O₂ ~176.5 H Ester (COOCH₃)
2-[(1-Methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride 1803596-91-9 C₆H₁₀ClN₃O₂ 191.62 1-Methyl Amino acid (NH₂-CH₂-COOH)
Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetate hydrochloride 1803562-80-2 C₁₂H₁₅ClN₃O₂ ~276.7 1-Phenyl Amino ester (NH₂-CH₂-COOCH₃)
Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride 1311317-86-8 C₈H₁₄ClN₃O₂ ~219.7 1-Methyl Methylene amino ester (CH₂-NH-CH₂-COOCH₃)

Key Structural and Functional Differences

Pyrazole Substituents: The target compound has an unsubstituted pyrazole (H at position 1), whereas analogs feature 1-methyl () or 1-phenyl () groups.

Acetate Chain Modifications: The ester group (COOCH₃) in the target compound contrasts with the carboxylic acid (COOH) in ’s analog. This difference reduces polarity and may delay hydrolysis in vivo, making the ester a prodrug candidate. Amino groups in –6 introduce hydrogen-bonding capacity and basicity. For example, the methylene amino group in ’s compound (CH₂-NH-) could enhance solubility in aqueous media compared to the ester.

Hydrochloride Salt :

  • All compounds are hydrochloride salts, improving water solubility and crystallinity. However, the phenyl-substituted analog () may exhibit lower aqueous solubility due to its hydrophobic aromatic ring.

Biological Activity

Methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is C7H9N2O2C_7H_9N_2O_2. The presence of the acetate group enhances its reactivity and biological activity, making it a valuable subject for pharmaceutical research.

Antimicrobial Properties

Recent studies have demonstrated that methyl 2-(1H-pyrazol-4-yl)acetate exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, compounds derived from pyrazole structures have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Methyl 2-(1H-pyrazol-4-yl)acetate

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.5
Escherichia coli0.250.6

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts by modulating various enzyme activities involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

The primary mechanism through which methyl 2-(1H-pyrazol-4-yl)acetate exerts its biological effects is through interaction with specific receptors and enzymes:

  • Androgen Receptor Antagonism : It has been identified as an antagonist of androgen receptors, which play a critical role in prostate cancer cell proliferation. By inhibiting these receptors, the compound can potentially reduce tumor growth and influence cellular signaling pathways associated with cancer progression.
  • Enzyme Inhibition : The compound shows promise in inhibiting specific kinases and other enzymes, indicating a broader range of biochemical effects that warrant further investigation .

Case Studies and Research Findings

In vitro studies have highlighted the effectiveness of methyl 2-(1H-pyrazol-4-yl)acetate in various cancer models. For example, it has demonstrated cytotoxic effects against breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM .

Furthermore, research on structural modifications of pyrazole derivatives has revealed that specific substitutions can enhance their anticancer activity and selectivity towards cancerous cells over non-cancerous cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

Q & A

Basic Questions

Q. What are the optimized synthetic routes for methyl 2-(1H-pyrazol-4-yl)acetate hydrochloride, and how can reaction conditions be tailored for improved yield?

  • Methodology : The synthesis typically involves reacting pyrazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or ethanol are preferred due to their compatibility with intermediates . Optimization includes:

  • Temperature : Room temperature for stability of reactive intermediates.
  • Purification : Recrystallization from dimethylformamide (DMF) or ethanol to enhance purity .
  • Yield improvement : Stepwise addition of reagents to minimize side reactions.

Q. Which spectroscopic techniques are critical for structural confirmation, and what parameters should be prioritized?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for pyrazole protons (δ 7.5–8.5 ppm) and acetate methyl groups (δ 3.7–4.1 ppm). Coupling constants (e.g., J = 2.1 Hz for pyrazole protons) confirm substitution patterns .
  • HRMS : Verify molecular ion [M+H]⁺ with <5 ppm mass accuracy.
  • IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and N–H bonds (pyrazole) at 3200–3400 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the ester group. Desiccants are recommended due to hygroscopicity .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the pyrazole ring .

Advanced Research Questions

Q. What experimental strategies are effective for studying the compound’s biological activity, such as enzyme inhibition?

  • Assay design :

  • In vitro enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination. Compare with RepSox, a pyrazole-containing ALK5 inhibitor, as a structural analog .
  • Cellular models : Test cytotoxicity in HEK-293 or HeLa cells at 10–100 µM concentrations. Monitor apoptosis via flow cytometry .

Q. How can SHELXL be applied to refine the crystal structure of this compound, and what challenges arise during refinement?

  • Procedure :

  • Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data.
  • Refinement : SHELXL’s restraints for disordered acetate/pyrazole groups improve model accuracy. Hydrogen atoms are added geometrically .
    • Challenges : Twinning or partial occupancy of the hydrochloride counterion may require manual adjustment of occupancy factors .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Approaches :

  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., amines) via LC-MS.
  • Isotopic labeling : Use ¹⁸O-labeled water to trace ester hydrolysis pathways .

Q. What strategies resolve contradictions in spectral data, such as unexpected NMR splitting patterns?

  • Troubleshooting :

  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to –40°C) to identify conformational exchange broadening.
  • 2D NMR : HSQC and HMBC correlations to distinguish overlapping proton environments .

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